Elimination Suppression in Triflate Fluorination
In a direct comparative study of fluoride sources for triflate fluorination, tetrabutylammonium bifluoride (TBABF / TBAHF) produced only 3% elimination byproducts, whereas tetrabutylammonium fluoride (TBAF) yielded 28% elimination under comparable conditions [1]. The weakly basic bifluoride anion (HF₂⁻) minimizes β-hydride elimination side reactions that plague the more basic TBAF reagent, particularly with secondary substrates. Across a panel of primary and secondary triflates, TBABF provided excellent conversion rates with minimal side-product formation, whereas TBAF consistently gave higher elimination [1].
| Evidence Dimension | Elimination byproduct formation |
|---|---|
| Target Compound Data | 3% elimination |
| Comparator Or Baseline | TBAF: 28% elimination |
| Quantified Difference | 89% reduction in elimination byproducts (25 percentage-point absolute difference) |
| Conditions | Triflate substrates, nucleophilic fluorination at ambient temperature |
Why This Matters
Lower elimination translates to higher isolated yields and simpler purification, directly reducing cost-per-gram of fluorinated intermediates in pharmaceutical process chemistry.
- [1] Kim, K.-Y.; Kim, B.C.; Lee, H.B.; Shin, H. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. J. Org. Chem. 2008, 73, 8106–8108. View Source
